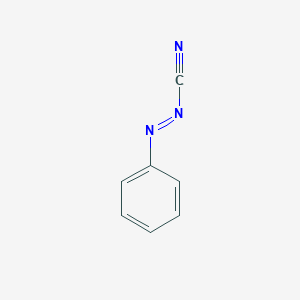
2-Phenyldiazene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyldiazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a phenyl ring and a nitrile group (C≡N)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyldiazene-1-carbonitrile can be synthesized through the reaction of nitrosobenzene with cyanamide. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenyldiazene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2-phenylhydrazine-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyldiazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyldiazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The nitrile group can also participate in interactions with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenyldiazene-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Phenyldiazene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Phenyldiazene-1-carbonitrile oxide: An oxidized form of this compound.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
64661-86-5 |
|---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
phenyliminocyanamide |
InChI |
InChI=1S/C7H5N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5H |
InChI Key |
QGWQTKPYQSONBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


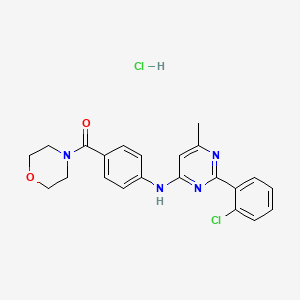

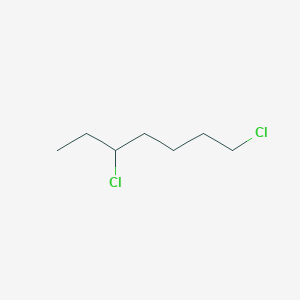

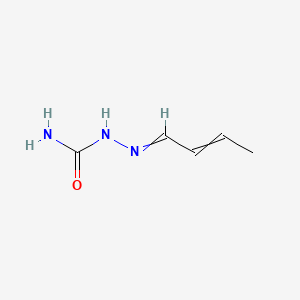

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
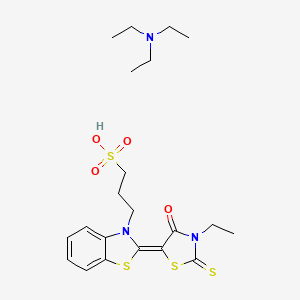

![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
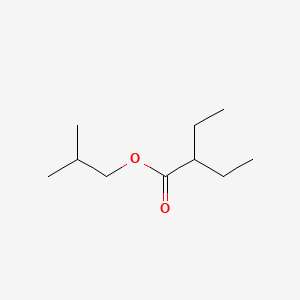
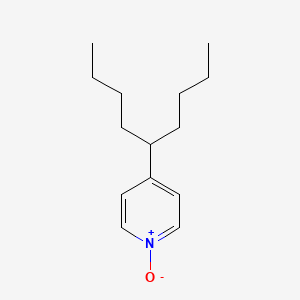
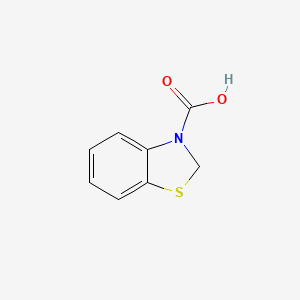
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
